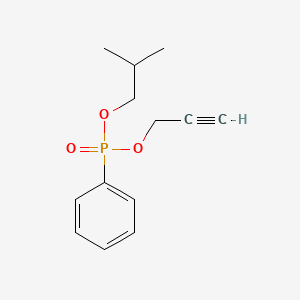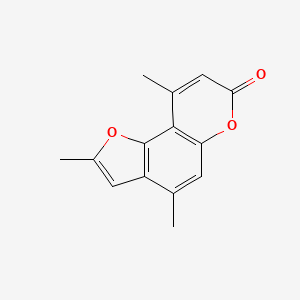
Metabromsalan
Vue d'ensemble
Description
Metabromsalan, also known as 3,5-dibromosalicylanilide, is a pesticide . It was approved in the year 1963 . The molecular formula of Metabromsalan is C13H9Br2NO2 .
Molecular Structure Analysis
Metabromsalan contains a total of 28 bonds which include 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 aromatic hydroxyl .
Applications De Recherche Scientifique
1. Metabolomics and Metabromsalan
Metabolomics is an emerging field of research that focuses on the comprehensive characterization of small molecule metabolites in biological matrices, which could potentially include compounds like Metabromsalan. It's used in various areas of food science, nutrition research, and in understanding disease mechanisms (Wishart, 2008). Additionally, metabolomics is gaining prominence in drug discovery and precision medicine, making it relevant to the study of drugs like Metabromsalan (Wishart, 2016).
2. Metabromsalan in Oncology Research
In oncology, metabolomics, which could include the study of Metabromsalan, is used for the early detection and diagnosis of cancer, as well as for evaluating drug effects. This approach helps in linking laboratory findings with clinical applications, potentially including the uses of Metabromsalan in cancer treatment (Spratlin, Serkova & Eckhardt, 2009).
3. Nutritional and Health Applications
Metabromsalan might be implicated in nutritional metabonomics, focusing on improving health through diet. This area of research assesses metabolic responses to dietary interventions and identifies biomarkers for disease prevention, possibly including those influenced by Metabromsalan (Rezzi, Ramadan, Fay & Kochhar, 2007).
4. Metabromsalan in Central Nervous System Diseases
Research in metabolomics, possibly including Metabromsalan, extends to diseases of the central nervous system. This approach complements data from genomics and proteomics to study metabolic pathways and networks, potentially aiding in the understanding of neurological conditions (Kaddurah-Daouk & Krishnan, 2009).
5. Metabolomics in Nutritional Research
Metabromsalan may also be studied under nutritional metabolomics, a tool for understanding metabolic processes affected by diet. This area includes identifying dietary biomarkers and studying diet-related diseases, where Metabromsalan could be a factor (Gibbons, O’Gorman & Brennan, 2015).
6. Personalized Healthcare and Metabromsalan
The role of metabolomics in personalized healthcare, potentially involving Metabromsalan, includes identifying metabolic alterations and biomarkers for customizing drug treatments and monitoring therapeutic outcomes (Cacciatore & Loda, 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s important to note that the mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Biochemical pathways are a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products
Result of Action
The effects of a compound’s action typically involve changes at the molecular and cellular level, such as alterations in gene expression, protein function, or cellular metabolism .
Action Environment
The action, efficacy, and stability of a compound like Metabromsalan can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific characteristics of the biological system in which the compound is acting .
Propriétés
IUPAC Name |
3,5-dibromo-2-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKQBRWLMDVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042132 | |
| Record name | Metabromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2577-72-2 | |
| Record name | Metabromsalan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metabromsalan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METABROMSALAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metabromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metabromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METABROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q21Y09R21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main concerns regarding the safety of Metabromsalan?
A2: Metabromsalan, along with other halogenated salicylanilides like tribromsalan and dibromsalan, has been shown to cause photocontact dermatitis. [, ] This skin condition arises from exposure to sunlight (specifically ultraviolet radiation) after contact with the compound. [, ] Research suggests that the action spectrum for this reaction falls between 300 and 425 nanometers, indicating that both UVA and UVB radiation can trigger a response in sensitized individuals. []
Q2: What is known about the mechanism behind Metabromsalan-induced photocontact dermatitis?
A3: While the exact mechanism is not fully understood, research suggests that Metabromsalan, upon exposure to ultraviolet light, can interact with skin proteins, forming antigens. [] These antigens then trigger an immune response, leading to the inflammatory skin reaction characteristic of photocontact dermatitis. []
Q3: Are there any animal models used to study Metabromsalan-induced photocontact dermatitis?
A4: Yes, studies have successfully induced contact photosensitivity in Hartley strain albino guinea pigs using both tetrachlorosalicylanilide (TCSA) and tribromsalan, demonstrating similar patterns of cross-reactivity as observed in humans. [] These animal models are valuable tools for further investigating the mechanisms and potential treatments for this condition.
Q4: What is the current regulatory status of Metabromsalan?
A5: The FDA has withdrawn approval for several drug products containing Metabromsalan due to safety concerns. [] This highlights the importance of continuous monitoring and reassessment of the safety profiles of chemicals, even those with a history of use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)
![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)
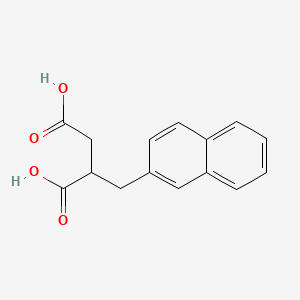

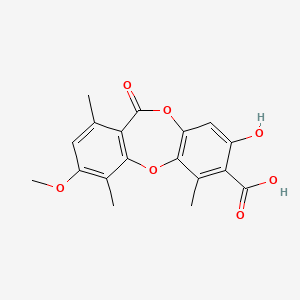

![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)
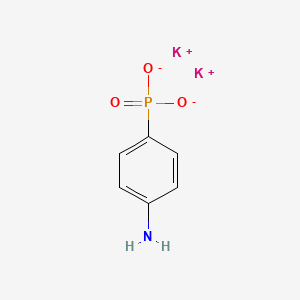
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)


